Cas no 89216-67-1 (1,4-Benzenedicarboxylic acid, 2-[4-(methylthio)phenoxy]-)

1,4-Benzenedicarboxylic acid, 2-[4-(methylthio)phenoxy]- structure
89216-67-1 structure
Product Name:1,4-Benzenedicarboxylic acid, 2-[4-(methylthio)phenoxy]-
CAS No:89216-67-1
MF:C15H12O5S
MW:304.317783355713
CID:608532
PubChem ID:19865537
Update Time:2025-04-19

1,4-Benzenedicarboxylic acid, 2-[4-(methylthio)phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenedicarboxylic acid, 2-[4-(methylthio)phenoxy]-
    • 2-(4-methylsulfanylphenoxy)terephthalic acid
    • 2-[4-(Methylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid
    • SCHEMBL10454129
    • DTXSID70600753
    • 89216-67-1
    • Inchi: 1S/C15H12O5S/c1-21-11-5-3-10(4-6-11)20-13-8-9(14(16)17)2-7-12(13)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
    • InChI Key: DZVHRHWUPNPSND-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)OC1C=C(C(=O)O)C=CC=1C(=O)O

Computed Properties

  • Exact Mass: 304.04054465g/mol
  • Monoisotopic Mass: 304.04054465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 109Ų
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